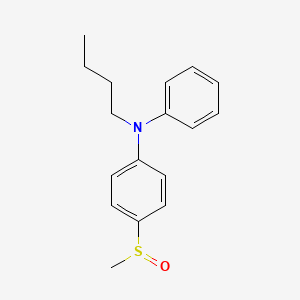
N-Butyl-4-(methanesulfinyl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-4-(methanesulfinyl)-N-phenylaniline is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a butyl group, a methanesulfinyl group, and a phenylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(methanesulfinyl)-N-phenylaniline typically involves the reaction of 4-(methanesulfinyl)aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems could be employed to enhance efficiency and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-4-(methanesulfinyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions conducted in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: N-Butyl-4-(methanesulfonyl)-N-phenylaniline.
Reduction: N-Butyl-4-(methylthio)-N-phenylaniline.
Substitution: Various N-alkyl or N-aryl derivatives of 4-(methanesulfinyl)-N-phenylaniline.
Aplicaciones Científicas De Investigación
N-Butyl-4-(methanesulfinyl)-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-4-(methanesulfinyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The compound may also interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-4-(methylthio)-N-phenylaniline: Similar structure but with a methylthio group instead of a methanesulfinyl group.
N-Butyl-4-(methanesulfonyl)-N-phenylaniline: Contains a methanesulfonyl group instead of a methanesulfinyl group.
N-Butyl-4-(methylsulfonyl)-N-phenylaniline: Similar to the methanesulfonyl derivative but with a methylsulfonyl group.
Uniqueness
N-Butyl-4-(methanesulfinyl)-N-phenylaniline is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific redox reactions, making the compound valuable in various applications where redox activity is crucial.
Propiedades
Número CAS |
350683-79-3 |
|---|---|
Fórmula molecular |
C17H21NOS |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
N-butyl-4-methylsulfinyl-N-phenylaniline |
InChI |
InChI=1S/C17H21NOS/c1-3-4-14-18(15-8-6-5-7-9-15)16-10-12-17(13-11-16)20(2)19/h5-13H,3-4,14H2,1-2H3 |
Clave InChI |
MVASLSLVTRLHTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


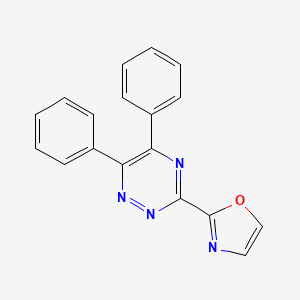
![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)
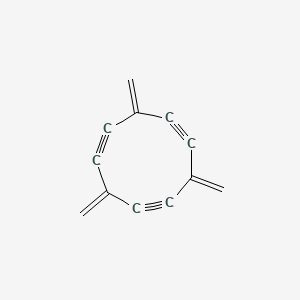
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)
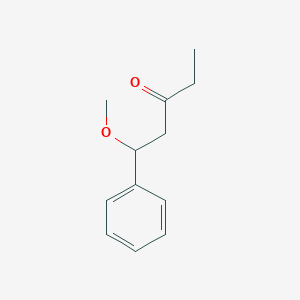
![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)

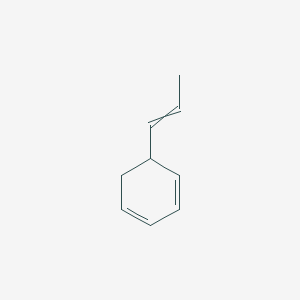

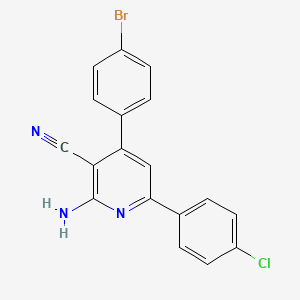

![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)
